molecular formula C25H32Cl4N2O2 B14673036 1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride CAS No. 37483-87-7

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride

Cat. No.: B14673036
CAS No.: 37483-87-7
M. Wt: 534.3 g/mol
InChI Key: YXYLYKOJXKXHOK-UHFFFAOYSA-N
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Description

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple aromatic rings and chlorine substituents, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepin intermediates through electrophilic aromatic substitution reactions. These intermediates are then subjected to further reactions, such as Friedel-Crafts acylation and subsequent cyclization, to form the desired benzoxepin structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled reaction environments are crucial for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

37483-87-7

Molecular Formula

C25H32Cl4N2O2

Molecular Weight

534.3 g/mol

IUPAC Name

1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C25H30Cl2N2O2.2ClH/c1-28-9-11-29(12-10-28)25(8-2-13-30-24-17-21(27)5-6-22(24)25)19-7-14-31-23-16-20(26)4-3-18(23)15-19;;/h3-6,16-17,19H,2,7-15H2,1H3;2*1H

InChI Key

YXYLYKOJXKXHOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCOC3=C2C=CC(=C3)Cl)C4CCOC5=C(C4)C=CC(=C5)Cl.Cl.Cl

Origin of Product

United States

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